molecular formula C15H17N5O B10759205 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol

3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol

Cat. No.: B10759205
M. Wt: 283.33 g/mol
InChI Key: CPLGZXQPPYRNRC-UHFFFAOYSA-N
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Description

3-(4-Amino-1-Tert-Butyl-1h-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol is an organic compound belonging to the class of phenylpyrazoles. This compound consists of a pyrazole ring fused to a pyrimidine ring, with a phenol group attached to the pyrazole ring. It is a small molecule with a molecular formula of C15H17N5O and a molecular weight of 283.33 g/mol .

Preparation Methods

The synthesis of 3-(4-Amino-1-Tert-Butyl-1h-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring.

    Formation of the pyrimidine ring: The pyrazole ring is then reacted with a suitable reagent, such as an amidine, to form the pyrimidine ring.

    Introduction of the phenol group:

Chemical Reactions Analysis

3-(4-Amino-1-Tert-Butyl-1h-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Amino-1-Tert-Butyl-1h-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Amino-1-Tert-Butyl-1h-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. The exact pathways and targets involved depend on the specific biological context and the type of cells or tissues being studied .

Comparison with Similar Compounds

3-(4-Amino-1-Tert-Butyl-1h-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol is unique due to its specific structure and functional groups. Similar compounds include other phenylpyrazoles and pyrazolopyrimidines, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

3-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol

InChI

InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-5-4-6-10(21)7-9/h4-8,21H,1-3H3,(H2,16,17,18)

InChI Key

CPLGZXQPPYRNRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N

Origin of Product

United States

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